3-(4-Fluorobenzyl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Fluorobenzyl)pyrrolidine involves complex reactions and methods. For example, a scaleable synthesis approach starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde was described, highlighting key steps such as lithium–bromine exchange and regioselective nitration (Boros et al., 2007). Another method involved the synthesis of pyrrolidine-2,3-dione derivatives, showcasing the attention to organic synthesis techniques (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Fluorobenzyl)pyrrolidine is characterized using various analytical techniques. For instance, the crystal structure of (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one was determined, providing insights into the arrangement of fluorobenzyl groups and hydrogen bonding within the crystal structure (Lv Zhi, 2009).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Fluorobenzyl)pyrrolidine derivatives demonstrate the compound's reactivity and potential for further chemical modifications. The synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, for example, reveal the versatility of fluorobenzyl compounds in forming complexes with metals (Yin et al., 2004).
Scientific Research Applications
- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidine in Anti-parasitic Drug Development
- Application Summary : Pyrrolidine compounds have been found to be promising candidates against parasites. For example, compounds 25a (2-CH3) and 25b (3-OCH3) were discovered to be promising candidates against xL3 motility (IC50 = 0.78 µM for each), whereas compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC50 = 3.2 µM) .
- Methods of Application : The compounds were tested for their ability to inhibit the motility of the parasites and their development .
- Results or Outcomes : The compounds showed promising results, with IC50 values indicating their potency against the parasites .
- Application Summary : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application : This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidine in Therapeutic Applications
- Application Summary : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Methods of Application : The compounds are used in various therapeutic applications due to their diverse biological activities .
- Results or Outcomes : The compounds have shown promising results in various therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKNLUWVTUZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395023 | |
Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)pyrrolidine | |
CAS RN |
193220-17-6 | |
Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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